Cyclosporin L
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Overview
Description
Cyclosporin L is a cyclic peptide with immunosuppressive properties. It is a member of the cyclosporine family, which are secondary metabolites produced by fungi such as Tolypocladium inflatum. These compounds are known for their ability to inhibit the immune response, making them valuable in medical applications such as organ transplantation and treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclosporin L involves the formation of a cyclic peptide structure. This process typically includes the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the final cyclic structure. Key steps in the synthesis include the protection and deprotection of functional groups, coupling reactions to form peptide bonds, and cyclization under specific conditions .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using fungal strains such as Tolypocladium inflatum. The fungi are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclosporin L undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues within the peptide.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Substitution reactions can introduce new functional groups into the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound structure. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution reactions can introduce new side chains or functional groups .
Scientific Research Applications
Cyclosporin L has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating immune responses and its effects on cellular processes.
Medicine: Applied in the development of immunosuppressive therapies for organ transplantation and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a tool for studying protein interactions
Mechanism of Action
Cyclosporin L exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .
Comparison with Similar Compounds
Cyclosporin L is similar to other cyclosporines, such as cyclosporin A, in its structure and immunosuppressive properties. it may exhibit differences in potency, specificity, and side effect profiles. Other similar compounds include tacrolimus and sirolimus, which also inhibit calcineurin but have different molecular structures and mechanisms of action .
List of Similar Compounds
- Cyclosporin A
- Tacrolimus
- Sirolimus
- Mycophenolate mofetil
Properties
IUPAC Name |
(3S,6S,9R,12S,15S,18S,21S,27S,30S,33S)-27-ethyl-30-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,9,12,16,22,25-octamethyl-3,6,15,21-tetrakis(2-methylpropyl)-18,33-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYYEIGOZADKA-WKHWYDSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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